molecular formula C22H24N3NaO7S B057129 厄他培南钠 CAS No. 153773-82-1

厄他培南钠

货号 B057129
CAS 编号: 153773-82-1
分子量: 497.5 g/mol
InChI 键: ZXNAQFZBWUNWJM-HRXMHBOMSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ertapenem sodium is a broad-spectrum, β-lactam antibiotic that is commonly used to treat a wide range of bacterial infections. It is a prodrug, which is a pharmacologically inactive compound that is converted into an active form within the body. Ertapenem sodium is an important antibiotic in the treatment of infections caused by Gram-negative and Gram-positive bacteria. It is an effective and safe alternative to other β-lactam antibiotics such as penicillins, cephalosporins, and carbapenems.

作用机制

Ertapenem sodium, also known as Invanz, ertapenem monosodium, Ertapenem sodium salt, or UNII-2T90KE67L0, is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria .

Target of Action

Ertapenem sodium primarily targets bacterial penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem sodium exhibits a bactericidal mode of action . It works by binding to and inhibiting its target PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to defective cell walls and osmotically unstable organisms, making them susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by ertapenem sodium is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem sodium prevents the cross-linking of the peptidoglycan layer of bacterial cell walls . This inhibition disrupts the integrity of the cell wall, rendering the cell vulnerable to osmotic disruption .

Pharmacokinetics

Ertapenem sodium exhibits a plasma half-life of approximately 4 hours in healthy adults . The mean renal clearance of intact ertapenem is 12.8 mL/min compared with a total clearance of 28.4 mL/min . This indicates that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It is largely excreted by the kidneys (80%) and feces (10%) .

Result of Action

The molecular and cellular effects of ertapenem sodium’s action result in the rapid death of bacterial cells . By covalently binding to PBPs involved in the biosynthesis of mucopeptides in bacterial cell walls, ertapenem sodium inhibits cellular growth and division and compromises the integrity of the cell wall, eventually causing cell wall lysis .

Action Environment

Ertapenem sodium is unstable at ambient temperature and humidity and requires storage in moisture impermeable containers at -20°C over the retest period of 18 months . In solution, degradation of ertapenem is very rapid outside a very narrow pH range . These environmental factors significantly influence the compound’s action, efficacy, and stability.

安全和危害

Ertapenem Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Ertapenem Sodium is injected into a muscle or a vein. It is recommended to keep using this medicine for the full treatment time, even if you feel better after the first few doses . The dosage guide suggests that the medicine should be used exactly as directed .

Relevant papers on Ertapenem Sodium have been analyzed to provide this comprehensive information .

生化分析

Biochemical Properties

Ertapenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death. Ertapenem sodium exhibits a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 in Escherichia coli .

Cellular Effects

Ertapenem sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This bactericidal action is particularly effective against susceptible bacteria, making it a valuable antibiotic for treating infections. Additionally, Ertapenem sodium can impact cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of bacterial cell walls .

Molecular Mechanism

The molecular mechanism of action of Ertapenem sodium involves its binding to penicillin-binding proteins (PBPs) in bacterial cells . By inhibiting these proteins, Ertapenem sodium prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of bacterial cell walls . This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall disruption and ultimately bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ertapenem sodium can change over time. The compound has a plasma half-life of approximately 4 hours in healthy volunteers . It undergoes renal elimination, with about 80% of the administered dose recovered in urine and 10% in feces . The stability and degradation of Ertapenem sodium can influence its long-term effects on cellular function. Studies have shown that Ertapenem sodium remains effective over extended periods, but its efficacy may decrease with prolonged exposure due to potential resistance development .

Dosage Effects in Animal Models

The effects of Ertapenem sodium vary with different dosages in animal models. Studies have demonstrated that maintaining carbapenem concentrations above the organism’s minimum inhibitory concentration (MIC) for approximately 40% of the dosing interval is necessary for optimal bactericidal effect . Higher doses of Ertapenem sodium can lead to increased efficacy, but they may also result in toxic or adverse effects, such as neurotoxicity and gastrointestinal disturbances . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.

Metabolic Pathways

Ertapenem sodium is primarily metabolized through hydrolysis of its beta-lactam ring by dehydropeptidase I, an enzyme predominantly found in the kidneys . This hydrolysis results in the formation of a ring-opened derivative, which is pharmacologically inactive . The metabolic pathways of Ertapenem sodium involve renal elimination, with the majority of the administered dose excreted unchanged in urine . The compound’s interaction with dehydropeptidase I is crucial for its metabolism and elimination.

Transport and Distribution

Ertapenem sodium is transported and distributed within cells and tissues through renal elimination . It undergoes glomerular filtration and net tubular secretion, resulting in its excretion in urine . The apparent volume of distribution at steady state is approximately 0.12 L/kg in adults . Ertapenem sodium’s transport and distribution are influenced by its binding to plasma proteins, with about 85-95% of the compound bound to proteins in the bloodstream .

Subcellular Localization

The subcellular localization of Ertapenem sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound’s targeting signals and post-translational modifications direct it to the bacterial cell wall, allowing it to bind to penicillin-binding proteins and inhibit cell wall synthesis . This localization is essential for its activity and function as an antibiotic.

属性

{ "Design of the Synthesis Pathway": "The synthesis of Ertapenem sodium can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Lysine", "Di-tert-butyl dicarbonate", "Sodium hydroxide", "Imipenem", "Sodium carbonate", "Sodium chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of lysine amino group with di-tert-butyl dicarbonate", "Alkylation of lysine with imipenem to form a protected intermediate", "Deprotection of the intermediate with sodium hydroxide to form a new intermediate", "Cyclization of the intermediate with sodium carbonate to form Ertapenem", "Conversion of Ertapenem to Ertapenem sodium by reacting it with sodium hydroxide and hydrochloric acid", "Purification of Ertapenem sodium by crystallization with sodium chloride" ] }

CAS 编号

153773-82-1

分子式

C22H24N3NaO7S

分子量

497.5 g/mol

IUPAC 名称

sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1

InChI 键

ZXNAQFZBWUNWJM-HRXMHBOMSA-M

手性 SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+]

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+]

规范 SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+]

外观

White or light yellow powder

熔点

230-234

物理描述

Solid

Pictograms

Health Hazard; Environmental Hazard

溶解度

2.86e-01 g/L

同义词

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt;  [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ertapenem sodium
Reactant of Route 2
Reactant of Route 2
Ertapenem sodium
Reactant of Route 3
Reactant of Route 3
Ertapenem sodium
Reactant of Route 4
Ertapenem sodium
Reactant of Route 5
Ertapenem sodium
Reactant of Route 6
Reactant of Route 6
Ertapenem sodium

Q & A

Q1: How does ertapenem sodium exert its antibacterial effect?

A1: Ertapenem sodium, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [] This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death. []

Q2: What is the molecular formula and weight of ertapenem sodium?

A2: The provided research papers do not explicitly state the molecular formula and weight of ertapenem sodium.

Q3: What spectroscopic data is available for ertapenem sodium?

A4: Several research papers mention analytical techniques employed for characterizing ertapenem sodium. These include Fourier Transform Infrared (FT-IR) spectroscopy, [] X-ray powder diffraction (XRPD), [, ] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). [] While specific spectral data is not provided, these techniques confirm the structural identity and purity of ertapenem sodium.

Q4: How does ertapenem sodium behave in different intravenous solutions?

A5: Studies show that ertapenem sodium is most stable in 0.9% and 0.225% sodium chloride solutions. [] It exhibits decreased stability in mannitol and dextrose solutions. [] Storage at 4°C significantly improves stability compared to 25°C. []

Q5: How stable is ertapenem sodium under different conditions?

A6: Research indicates ertapenem sodium demonstrates greater stability in solid state compared to solution. [] It degrades under basic conditions, [, ] but remains stable under acidic, oxidative, photolytic, and thermal stress conditions. [, ]

Q6: Are there specific formulation strategies to enhance ertapenem sodium's stability or bioavailability?

A7: One study highlights the development of a freeze-dried preparation of ertapenem sodium using a carbon dioxide source. [] This method reportedly increases the stability of ertapenem monosodium salt, enhancing the active ingredient content and reducing impurities. []

Q7: What analytical methods are commonly used for ertapenem sodium analysis?

A8: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for ertapenem sodium analysis. [] Researchers have developed and validated various HPLC methods, both isocratic and gradient, for quantifying ertapenem sodium in bulk drug substances, pharmaceutical dosage forms, and even biological fluids. [, , , , ] Additionally, UV spectrophotometry, [] capillary electrophoresis, [] and bioassays using Staphylococcus aureus [, ] have also been employed.

Q8: How do researchers ensure the quality and consistency of ertapenem sodium?

A9: Researchers emphasize the importance of quality control in ensuring accurate dosage and minimizing the development of antimicrobial resistance. [] They achieve this through rigorous analytical method validation, adhering to ICH guidelines. [, , , ] This ensures accuracy, precision, selectivity, and robustness of the analytical method. [, , , ]

Q9: How is ertapenem sodium administered, and what is its bioavailability?

A10: Ertapenem sodium can be administered both intravenously and intramuscularly. [, ] The relative bioavailability of a 1-g intramuscular dose is approximately 92%. []

Q10: Does ertapenem sodium accumulate in the body after multiple doses?

A11: Research indicates that ertapenem sodium does not accumulate after multiple 1-g intramuscular daily doses over 7 days. []

Q11: How effective is ertapenem sodium in treating uncomplicated acute appendicitis?

A12: While ertapenem sodium in combination with other antibiotics is a successful treatment option for uncomplicated acute appendicitis, a study found that oral antibiotic monotherapy did not demonstrate noninferiority compared to combined intravenous and oral antibiotic therapy at a 3-year follow-up. [] Another study showed that at a 5-year follow-up, 61% of patients initially treated with antibiotics for uncomplicated acute appendicitis had not required an appendectomy. []

Q12: What is known about the toxicological profile of ertapenem sodium?

A14: The provided research focuses primarily on analytical methods and formulation, with limited information on toxicology. One study mentions the determination of a potential genotoxic impurity, m-aminobenzoic acid, in ertapenem monosodium drug substance. []

Q13: Are there clinically significant drug interactions with ertapenem sodium?

A15: While the provided papers do not extensively detail drug interactions, one study reports a case where concurrent administration of ertapenem sodium and rifampin significantly impacted warfarin dosing due to a drug interaction. [, ] This highlights the need for careful monitoring and dose adjustments when using ertapenem with certain other medications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。